molecular formula C6H10N2S B1644154 5-Thiazolemethanamine, N-ethyl-

5-Thiazolemethanamine, N-ethyl-

Cat. No.: B1644154
M. Wt: 142.22 g/mol
InChI Key: LPMZQERTULHOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Thiazolemethanamine, N-ethyl- is a heterocyclic organic compound featuring a thiazole ring substituted with a methanamine group at the 5-position, where the amine nitrogen is further substituted with an ethyl group. Thiazole derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities and physicochemical properties.

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)ethanamine

InChI

InChI=1S/C6H10N2S/c1-2-7-3-6-4-8-5-9-6/h4-5,7H,2-3H2,1H3

InChI Key

LPMZQERTULHOPE-UHFFFAOYSA-N

SMILES

CCNCC1=CN=CS1

Canonical SMILES

CCNCC1=CN=CS1

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 5-Thiazolemethanamine, N-ethyl- with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic outcomes. Key analogs include thiazolemethanamine derivatives and thiazolidinones (a related subclass with additional functional groups).

Structural and Functional Group Variations
  • 5-Thiazolemethanamine, N-ethyl- (Target Compound) :

    • Core structure : Thiazole ring (5-membered with S and N atoms).
    • Substituents : Methanamine at position 5; ethyl group on the amine.
    • Hypothesized molecular formula: C₆H₁₀N₂S (based on structural analogs).
  • 5-Thiazolemethanamine, 2-ethoxy-N-methyl- ():

    • Core structure : Thiazole ring with methanamine at position 5.
    • Substituents : Ethoxy group at position 2; methyl group on the amine.
    • Molecular formula : C₇H₁₂N₂OS.
    • Molar mass : 172.25 g/mol.
    • Key difference: Ethoxy substitution on the thiazole ring and smaller N-alkyl group (methyl vs. ethyl).
  • Thiazolidinone Derivatives (, Compounds 9–13): Core structure: Thiazolidinone (5-membered with S, N, and a ketone). Substituents: Varied aromatic or heteroaromatic groups (e.g., 4-chlorobenzylidene, indol-3-ylmethylene). Functional groups: Thioxo (C=S) and oxo (C=O) groups. Example: Compound 9 (C₁₉H₁₅ClN₂O₂S₃) has a 4-chlorobenzylidene substituent and a methoxyphenyl acetamide side chain.
Physicochemical Properties
Compound Type Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
5-Thiazolemethanamine, N-ethyl-* ~142.2 (estimated) N/A N/A Ethylamine at position 5
5-Thiazolemethanamine, 2-ethoxy-N-methyl- () 172.25 N/A N/A 2-ethoxy, N-methyl
Thiazolidinone (Compound 9) ~477.0 (estimated) 186–187 90 4-chlorobenzylidene, methoxyphenyl
Thiazolidinone (Compound 12) ~447.4 (estimated) 155–156 53 5-nitro-2-furyl, 4-fluorophenyl

Observations :

  • Thiazolidinones () exhibit higher molecular weights and melting points due to extended conjugation and aromatic substituents.
  • Bulky or electron-withdrawing groups (e.g., nitro, chloro) correlate with lower yields (e.g., 53% for Compound 12 vs. 90% for Compound 9) .
  • Ethoxy substitution () likely enhances solubility compared to halogenated or nitro-substituted analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.